

Technical Support Center: Antimony-123 Analysis in Complex Environmental Matrices

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Compound of Interest		
Compound Name:	Antimony-123	
Cat. No.:	B576670	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of **Antimony-123** (123Sb) in complex environmental matrices.

Frequently Asked Questions (FAQs)

Sample Preparation

- Q1: Why are my total antimony recoveries low in soil and sediment samples? A1: Low recoveries of total antimony are often due to incomplete sample digestion. Complex silicate matrices can be particularly challenging to break down. The use of hydrofluoric acid (HF) in combination with other oxidizing acids like nitric acid (HNO₃) and hydrochloric acid (HCl) is often necessary to achieve complete dissolution of the silicate matrix and release of antimony.[1][2] Additionally, ensure that your digestion method, whether microwave-assisted or open-vessel, reaches a sufficient temperature and pressure to fully decompose the sample matrix.[1][3] The formation of insoluble Sb(V)-silicate compounds can also lead to low recoveries if HF is not used.[1]
- Q2: I am concerned about losing volatile antimony species during sample digestion. How can I prevent this? A2: The loss of volatile antimony compounds, such as SbCl₃, can be a significant source of error, especially during open-vessel digestion at high temperatures.[1] Using a closed-vessel microwave digestion system is highly recommended to prevent the

Troubleshooting & Optimization





loss of volatile analytes.[1][2] If using an open-vessel system, careful temperature control is crucial.

• Q3: What is the best extraction method for antimony speciation analysis in soil? A3: The choice of extractant is critical for preserving the original antimony species. A mixture of 100 mM citric acid and 20 mM Na₂EDTA has been shown to be effective for extracting antimony from soils while helping to stabilize the trivalent oxidation state of Sb.[4][5][6] It is important to note that extraction efficiencies can still be relatively low, and the method should be validated for your specific soil type.[4]

Speciation Analysis

- Q4: My chromatographic recovery for antimony species is poor when using HPLC-ICP-MS.
 What could be the cause? A4: Poor chromatographic recovery in HPLC-ICP-MS analysis of antimony is a common problem, often caused by the formation of macromolecular species, likely oligomeric and polymeric forms of Sb(V).[5][6][7] These larger molecules may not elute properly from the chromatography column.
- Q5: How can I improve the chromatographic recovery of antimony species? A5: To improve recovery, an acidic hydrolysis step prior to analysis is recommended.[5][6] Treating the sample with 1 M HCl in the presence of chelating ligands like EDTA or citrate can break down the polymeric species and stabilize Sb(III), leading to better chromatographic performance.[5][6][8]
- Q6: How can I separate Sb(III) and Sb(V) without chromatography? A6: Solid-phase extraction (SPE) can be used for non-chromatographic speciation. At a pH of 5-6, Sb(V) exists as the negatively charged [Sb(OH)₆]⁻ complex and can be retained by a suitable sorbent, while the neutral Sb(III) species (Sb(OH)₃) remains in solution.[9] The retained Sb(V) can then be eluted and quantified.[9]

ICP-MS Analysis

• Q7: What are the common polyatomic interferences for **Antimony-123**, and how can I mitigate them? A7: When analyzing for ¹²³Sb, a potential polyatomic interference is from ¹⁰⁷Ag¹⁶O⁺. While less common, other oxide and argide species from the sample matrix can also cause interference.[10][11][12] Modern ICP-MS instruments are equipped with



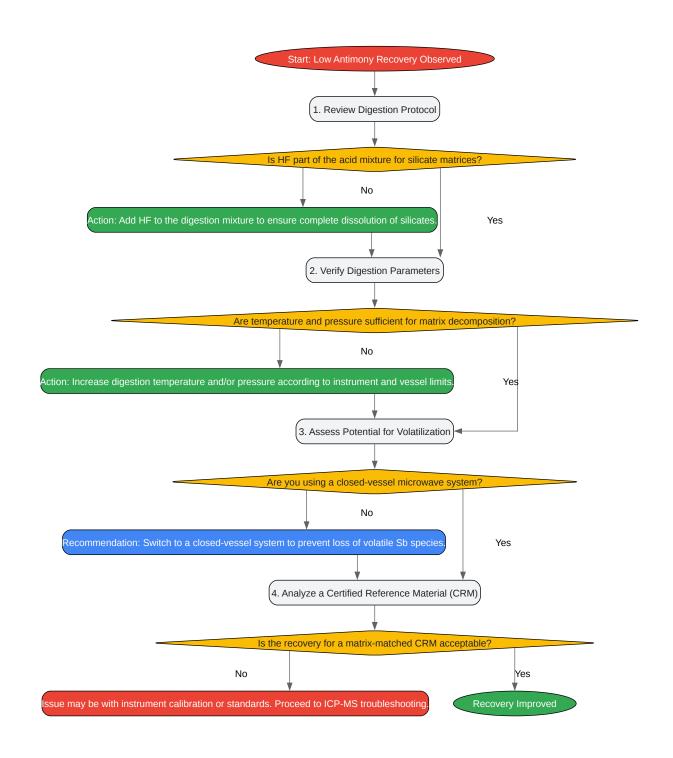
collision/reaction cell technology (CCT/CRT) to reduce these interferences.[10][11] In a collision cell, a non-reactive gas like helium is used to cause more collisions with larger polyatomic ions than with the analyte ions of the same mass. This allows for their separation by kinetic energy discrimination.[11]

- Q8: My antimony signal is suppressed or enhanced in certain samples. What is causing this matrix effect? A8: Matrix effects in ICP-MS are caused by high concentrations of other elements in the sample, which can affect the plasma conditions and the ion beam transmission.[13][14] This can lead to either suppression or enhancement of the analyte signal. To compensate for matrix effects, it is crucial to use an appropriate internal standard, such as Indium (In), which has a similar mass and ionization potential to antimony.[1][13] Matrix-matching of calibration standards with the sample matrix is also a good practice to minimize these effects.[15]
- Q9: I am observing carryover or memory effects for antimony between samples. How can I resolve this? A9: Antimony is known to be a "sticky" element, meaning it can adhere to the surfaces of the sample introduction system (tubing, nebulizer, spray chamber).[16] This can lead to carryover between a high-concentration sample and a subsequent low-concentration sample. To minimize memory effects, a thorough rinse with a suitable solution (e.g., dilute acid that matches your sample matrix) for an adequate amount of time between samples is essential.[15][16]

Troubleshooting Guides Guide 1: Troubleshooting Low Total Antimony Recovery

This guide provides a step-by-step approach to diagnosing and resolving low recovery of total antimony in complex environmental matrices.





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Caption: Troubleshooting workflow for low total antimony recovery.

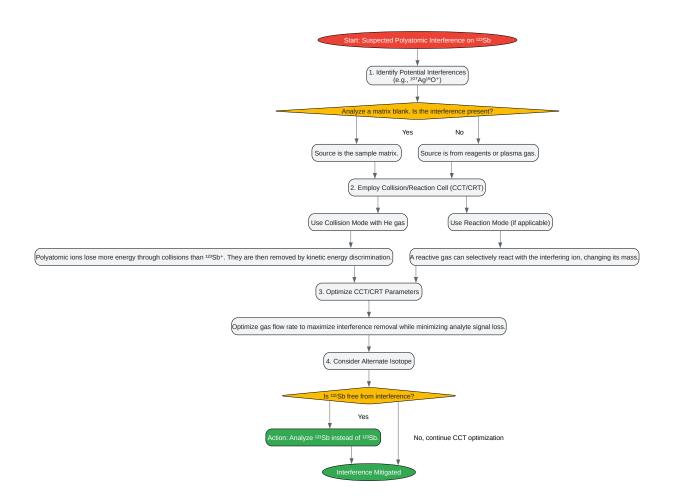




Guide 2: Mitigating Polyatomic Interferences in ICP-MS

This guide outlines the process for identifying and removing polyatomic interferences during the analysis of **Antimony-123**.





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Caption: Workflow for mitigating polyatomic interferences on ¹²³Sb.



Data Presentation

Table 1: Comparison of Analytical Methods for Antimony Analysis

Parameter	ICP-MS	Hydride Generation-AAS (HG-AAS)
Typical Detection Limit	pg mL ⁻¹ to low ng mL ⁻¹ [3]	~1.0 µg/L[17]
Throughput	High (multi-element capability)	Low to Medium (single element)
Common Interferences	Polyatomic (e.g., oxides), Matrix effects[10][11]	High concentrations of Co, Cu, Fe, Hg, Ni[17]
Speciation Capability	Yes (when coupled with HPLC) [3][4]	Yes (with selective hydride generation)
Primary Advantage	High sensitivity and multi- isotope capability[1]	Effective separation from matrix

Table 2: Recommended Acid Digestion Mixtures for Different Matrices

Matrix Type	Recommended Acid Mixture	Key Considerations
Soils & Sediments (High Silicate)	HNO₃ + HF + HCI	HF is essential for complete silicate matrix decomposition. [1][2]
Biological Tissues (Lipid-rich)	HNO3 + H2SO4 + HClO4	Careful temperature control is needed to avoid vigorous reactions with perchloric acid. [18]
Aqueous Samples (Water)	HNO₃ + HCl	To release Sb from particulate matter.[2][19]
Plant Materials	HNO3 + HF or HNO3 + HBF4	To solubilize Sb and prevent adsorption to silicates.[2][19]



Experimental Protocols

Protocol 1: Microwave-Assisted Digestion for Total Antimony in Soil

- Sample Preparation: Accurately weigh approximately 0.2 g of a dried and homogenized soil sample into a clean microwave digestion vessel.[4]
- Acid Addition: Carefully add 5 mL of concentrated HNO₃, 3 mL of HF, and 2 mL of H₂O₂ to the vessel.[4] Allow the sample to pre-digest for at least 30 minutes before sealing the vessel.
- Microwave Program: Place the vessels in the microwave system. Ramp the temperature to 180-200°C over 15-20 minutes and hold for 20-30 minutes. Ensure the power and pressure limits of your system are not exceeded.
- Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.
- Final Preparation: Transfer the digested sample solution to a 50 mL volumetric flask. Rinse the digestion vessel with ultrapure water and add the rinsing to the flask. Dilute to the mark with ultrapure water. The sample is now ready for analysis by ICP-MS.

Protocol 2: Sample Treatment for Antimony Speciation Analysis by HPLC-ICP-MS

This protocol is designed to improve the recovery of antimony species from sample extracts prior to chromatographic separation.[5][6][8]

- Extraction: Prepare your sample extract using a suitable method (e.g., with a citric acid/EDTA mixture for soils).
- Acidic Hydrolysis: To an aliquot of your sample extract, add concentrated HCl to a final concentration of 1 M.
- Chelating Agent Addition: Add a chelating agent such as EDTA (to a final concentration of 30 mM) or citric acid (to a final concentration of 100 mM).[8] These agents help to stabilize

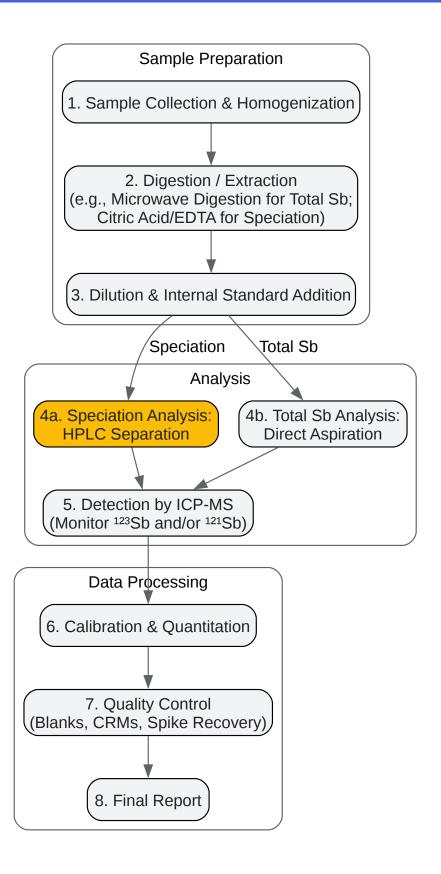


Sb(III) and prevent its oxidation.[5][6]

- Incubation: Allow the mixture to react for at least 2 hours at room temperature. This step helps to break down polymeric Sb(V) species.[8]
- Analysis: Following incubation, the sample is ready for injection into the HPLC-ICP-MS system. Ensure your mobile phase is compatible with the treated sample matrix.

Visualizations Experimental Workflow for Antimony Analysis





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Caption: General experimental workflow for antimony analysis.



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